S-Hydroxycysteine
Overview
Description
S-Hydroxycysteine: is a derivative of the amino acid cysteine, characterized by the presence of a hydroxyl group attached to the sulfur atom. This compound belongs to the class of alpha amino acids and derivatives, where the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) .
Preparation Methods
Synthetic Routes and Reaction Conditions: : S-Hydroxycysteine can be synthesized through various chemical reactions involving cysteine. One common method involves the oxidation of cysteine using hydrogen peroxide or other oxidizing agents under controlled conditions .
Industrial Production Methods: : While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves large-scale oxidation processes similar to those used in laboratory settings. The reaction conditions are optimized to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: : S-Hydroxycysteine undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfinic and sulfonic acids.
Reduction: Reduction reactions can revert this compound back to cysteine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles
Major Products
Oxidation: Sulfinic acid, sulfonic acid.
Reduction: Cysteine.
Substitution: Various substituted cysteine derivatives
Scientific Research Applications
S-Hydroxycysteine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular redox reactions and as a potential biomarker for oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in modulating enzyme activity.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds .
Mechanism of Action
S-Hydroxycysteine exerts its effects primarily through its interaction with various proteins and enzymes. It targets proteins such as subtilisin BPN’, glutathione S-transferase A1, glutathione S-transferase p, myelin P2 protein, and complement C3 . The hydroxyl group on the sulfur atom allows it to participate in redox reactions, modulating the activity of these proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Cysteine: The parent compound, lacking the hydroxyl group.
Cysteine Sulfinic Acid: An oxidized form of cysteine with a sulfinic acid group.
Cysteine Sulfonic Acid: A further oxidized form with a sulfonic acid group
Uniqueness: : S-Hydroxycysteine is unique due to the presence of the hydroxyl group on the sulfur atom, which imparts distinct chemical properties and reactivity. This modification allows it to participate in specific redox reactions and interact with a unique set of molecular targets .
Properties
IUPAC Name |
2-amino-3-hydroxysulfanylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3S/c4-2(1-8-7)3(5)6/h2,7H,1,4H2,(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIRVRPOOYSARH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.16 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5722-80-5 | |
Record name | 3-Sulfenoalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5722-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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